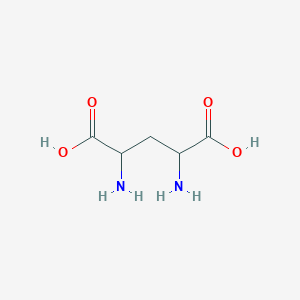

2,4-Diaminopentanedioic acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1421-04-1 |

|---|---|

Formule moléculaire |

C5H10N2O4 |

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

(4S)-2,4-diaminopentanedioic acid |

InChI |

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |

Clé InChI |

LOPLXECQBMXEBQ-SCQFTWEKSA-N |

SMILES |

C(C(C(=O)O)N)C(C(=O)O)N |

SMILES isomérique |

C([C@@H](C(=O)O)N)C(C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)N)C(C(=O)O)N |

Synonymes |

2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409 |

Origine du produit |

United States |

Whitepaper: Synthesis and Characterization of 2,4-Diaminopentanedioic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminopentanedioic acid, a non-proteinogenic diamino acid, stands as a molecule of significant interest due to its structural similarity to key biological molecules and its potential as a precursor for novel therapeutic agents. Its two stereocenters give rise to multiple stereoisomers, each potentially possessing unique biological activities. This guide provides a comprehensive overview of the synthesis and characterization of 2,4-diaminopentanedioic acid, offering field-proven insights into stereoselective synthetic strategies, detailed experimental protocols, and robust analytical characterization methodologies. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible results.

Introduction: The Scientific Imperative

2,4-Diaminopentanedioic acid and its derivatives are structurally related to essential amino acids like glutamic acid and ornithine. This structural analogy makes them compelling targets for investigation as enzyme inhibitors or modulators of metabolic pathways. For instance, glutamic acid is a key neurotransmitter and is involved in the biosynthesis of purine and pyrimidine bases[1]. Analogs that can interfere with these processes may exhibit potent biological effects, including antitumor activity[1][2]. Furthermore, the diamino acid scaffold is a crucial component in various natural products and peptidomimetics, making 2,4-diaminopentanedioic acid a valuable chiral building block in drug discovery.

The primary challenge in working with this molecule lies in controlling its stereochemistry. The molecule possesses two chiral centers at the C2 and C4 positions, resulting in four possible stereoisomers: (2S, 4S), (2R, 4R), (2S, 4R), and (2R, 4S). The (2S, 4R) and (2R, 4S) forms are a meso compound due to a plane of symmetry. The biological activity is often highly dependent on the specific stereoisomer. Therefore, stereoselective synthesis is not merely an academic exercise but a critical necessity for its application in drug development.

Strategic Synthesis of 2,4-Diaminopentanedioic Acid

The synthesis of diamino acids requires careful planning to selectively introduce two amine functionalities while controlling stereochemistry. A common and logical precursor for this target molecule is glutamic acid, which already contains one of the required amino groups and the correct carbon skeleton.

Proposed Synthetic Pathway: Stereoselective Amination of Glutamic Acid

This proposed pathway focuses on a stereocontrolled introduction of the second amino group onto a protected glutamic acid derivative. The choice of protecting groups is critical to prevent side reactions and to be removable under conditions that do not compromise the integrity of the final product.

Caption: Proposed synthetic pathway for 2,4-diaminopentanedioic acid from L-glutamic acid.

Causality Behind Experimental Choices:

-

Step 1 (Protection): L-Glutamic acid is first protected to prevent self-condensation and to ensure regioselectivity. The α-amino group is protected with a Boc (tert-butyloxycarbonyl) group, and both carboxylic acids are protected as benzyl esters. Benzyl esters are chosen for their stability and their convenient removal via hydrogenation in a later step.

-

Step 2 (Condensation): The γ-carboxylic acid is selectively activated and condensed with a malonate derivative (e.g., potassium benzyl malonate) to form a β-keto ester. This Claisen-type condensation elongates the carbon chain and introduces a carbonyl group at the C4 position, which is the target for amination.

-

Step 3 (Oximation): The newly formed ketone is converted to an oxime using hydroxylamine. This step is a standard and high-yielding method for transforming a carbonyl into a precursor for an amine.

-

Step 4 (Reduction): The crucial step for introducing the second amine and setting the stereochemistry is the catalytic hydrogenation of the oxime. This reduction simultaneously reduces the oxime to an amine and removes the benzyl ester protecting groups. The choice of catalyst (e.g., Pd/C vs. Raney Nickel) and reaction conditions can influence the diastereoselectivity of the newly formed chiral center at C4. This step typically yields a mixture of diastereomers ((2S, 4S) and (2S, 4R)) that will require separation. Stereoselective reduction methods, such as those using chiral catalysts or reagents, can be employed here to favor one diastereomer[3].

-

Step 5 (Deprotection): The final step involves the removal of the Boc protecting group from the α-amino group using a strong acid like trifluoroacetic acid (TFA), yielding the final product as a salt.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2,4-diaminopentanedioic acid. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopentanedioic Acid Isomers

Foreword: The Significance of Stereoisomerism in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different physiological effects. This guide delves into the physicochemical properties of the stereoisomers of 2,4-diaminopentanedioic acid, a molecule of significant interest due to its structural relation to key biological molecules. Understanding the distinct characteristics of each isomer is paramount for researchers in drug design, neuroscience, and biochemistry, as these properties govern how each molecule interacts with its biological targets.

This document provides a comprehensive overview of the stereoisomers of 2,4-diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, and explores the fundamental physicochemical properties that distinguish them. We will examine the structural nuances of the enantiomeric pairs and the meso compound, and discuss the experimental methodologies used to characterize their acidity, solubility, melting points, and spectroscopic signatures. For drug development professionals, this guide aims to provide the foundational knowledge necessary to harness the unique properties of each stereoisomer for the rational design of novel therapeutics.

The Stereoisomers of 2,4-Diaminopentanedioic Acid: A Structural Overview

2,4-Diaminopentanedioic acid possesses two chiral centers at the α and γ carbon atoms, giving rise to a total of four stereoisomers. These can be categorized into one pair of enantiomers and a meso compound.

-

(2S,4S)-2,4-Diaminopentanedioic Acid and (2R,4R)-2,4-Diaminopentanedioic Acid : These two isomers are non-superimposable mirror images of each other and are therefore enantiomers. They are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

-

(2S,4R)-2,4-Diaminopentanedioic Acid and (2R,4S)-2,4-Diaminopentanedioic Acid : These isomers are superimposable mirror images of each other, and thus represent a single achiral compound known as a meso isomer. The meso form possesses an internal plane of symmetry.

The structural differences between these isomers, though subtle, have significant implications for their physicochemical behavior and, consequently, their biological function.

Caption: Workflow for pKa determination by titration.

Solubility Profile: Impact of Molecular Symmetry

Solubility is a key determinant of a drug's bioavailability. The solubility of amino acids is highly dependent on the pH of the solvent, being lowest at the isoelectric point (pI) where the net charge of the molecule is zero.

Expected Solubility Behavior:

-

Enantiomers ((2S,4S) and (2R,4R)) : As a pair, they should have identical solubility in achiral solvents.

-

Meso Isomer : The meso isomer, being a diastereomer of the enantiomers, is expected to have a different solubility profile. The more symmetrical structure of the meso compound may allow for more efficient crystal packing, potentially leading to lower solubility compared to the racemic mixture of the enantiomers.

Table of Predicted Physicochemical Properties:

| Property | (2S,4S) / (2R,4R) Isomers | Meso Isomer |

| Molecular Weight ( g/mol ) | 162.14 [1] | 162.14 [1] |

| Melting Point | Expected to be different from meso | Expected to be different from enantiomers |

| Solubility in Water | pH-dependent | pH-dependent, likely different from enantiomers |

| Optical Rotation | Equal and opposite | None (achiral) |

Experimental Protocol for Solubility Determination

A common method to determine aqueous solubility is the shake-flask method.

Materials:

-

Purified isomers of 2,4-diaminopentanedioic acid

-

Series of buffers with known pH values

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the purified isomer to a series of vials, each containing a buffer of a specific pH.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved isomer using a validated analytical method like HPLC.

-

Data Analysis: The measured concentration represents the solubility of the isomer at that specific pH. Plot solubility versus pH to generate a solubility profile.

Melting Point and Crystal Structure: A Reflection of Intermolecular Forces

The melting point is a fundamental physical property that provides insight into the purity of a compound and the strength of the intermolecular forces within its crystal lattice.

-

Enantiomers : The pure (2S,4S) and (2R,4R) enantiomers will have identical melting points.

-

Racemic Mixture : A 1:1 mixture of the enantiomers (a racemate) may have a different melting point than the pure enantiomers. It can form a racemic compound (with a distinct crystal structure and melting point) or a conglomerate (a physical mixture of crystals of the two enantiomers).

-

Meso Isomer : The meso isomer, being a diastereomer, will have a distinct melting point that is different from both the pure enantiomers and the racemate.

Experimental Protocol for Melting Point Determination

Melting points can be accurately determined using a digital melting point apparatus or by differential scanning calorimetry (DSC).

Using a Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount of the dry, purified isomer.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube.

-

Measurement: Place the capillary tube in the melting point apparatus and heat it slowly (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR : In an achiral solvent, the NMR spectra of the (2S,4S) and (2R,4R) enantiomers will be identical. The spectrum of the meso isomer will be different due to the different magnetic environments of the nuclei arising from its distinct stereochemistry. The symmetry of the meso compound will result in fewer signals in the ¹³C NMR spectrum compared to the enantiomers. [2]* Chiral NMR : In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers will exhibit different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

Predicted ¹³C NMR Chemical Shifts (in D₂O):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 185 [3] |

| Cα (CH-NH₂) | 50 - 60 |

| Cβ (CH₂) | 25 - 35 |

| Cγ (CH-NH₂) | 50 - 60 |

Experimental Protocol for NMR Analysis

Materials:

-

Purified isomer of 2,4-diaminopentanedioic acid

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the isomer in the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the corresponding nuclei in the molecule. Compare the spectra of the different isomers to identify differences in chemical shifts and coupling constants.

Caption: Workflow for NMR spectroscopic analysis.

Synthesis and Resolution of Isomers: A Prerequisite for Characterization

The study of individual isomers necessitates their synthesis and subsequent separation (resolution). A common synthetic route to amino acids is the amination of α-bromocarboxylic acids. [4]The resolution of the resulting racemic mixture can be achieved through several methods:

-

Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. [4]* Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for its separation from the unreacted enantiomer. [4]* Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector. [5][6]

Conclusion: The Critical Role of Physicochemical Profiling

The comprehensive characterization of the physicochemical properties of 2,4-diaminopentanedioic acid isomers is a critical endeavor for advancing their potential applications in drug development and other scientific fields. As this guide has detailed, the subtle differences in stereochemistry between the enantiomeric pair and the meso compound give rise to distinct properties that govern their behavior in both chemical and biological systems.

For researchers and scientists, the methodologies outlined herein provide a robust framework for the empirical determination of key parameters such as pKa, solubility, melting point, and spectroscopic signatures. A thorough understanding of these properties is not merely an academic exercise; it is the foundation upon which the rational design of stereochemically pure, safe, and efficacious drugs is built. The continued investigation into the unique attributes of each isomer of 2,4-diaminopentanedioic acid will undoubtedly pave the way for new discoveries and innovations.

References

-

Synthesis of Amino Acids. (2024, March 23). Chemistry LibreTexts. [Link]

-

2,4-Diaminopentanedioic acid. (n.d.). PubChem. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Regis Technologies. [Link]

Sources

- 1. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chiraltech.com [chiraltech.com]

Technical Whitepaper: Spectroscopic Characterization and Stereochemical Analysis of 2,4-Diaminopentanedioic Acid

Executive Summary

2,4-Diaminopentanedioic acid (2,4-diaminoglutaric acid) represents a significant challenge in analytical chemistry due to its amphoteric nature and the presence of two chiral centers at C2 and C4. Unlike its mono-amino analogue (glutamic acid), this compound exists as a set of stereoisomers: a meso form (2R, 4S) and a racemic pair (2R, 4R / 2S, 4S).

This guide provides a definitive technical framework for the spectroscopic identification, differentiation, and quantification of these isomers. It moves beyond basic characterization to address the specific symmetry-driven spectral features that distinguish the meso compound from the chiral enantiomers, essential for researchers in peptidomimetics and enzymology (specifically glutamate mutase mechanisms).

Molecular Architecture and Stereochemical Framework

Understanding the symmetry elements of 2,4-diaminopentanedioic acid is the prerequisite for interpreting its spectroscopic data.

Stereoisomerism

The molecule contains two stereogenic centers separated by a methylene bridge (C3).

-

Meso Isomer (2R, 4S): Possesses a plane of symmetry (

) passing through C3. It is optically inactive and achiral. -

Racemic Pair (2R, 4R / 2S, 4S): These isomers possess a

axis of rotation passing through C3. They are chiral and optically active.

Zwitterionic Equilibrium

In aqueous solution, the species exists primarily as a zwitterion.

-

Acidic pH (pH < 2): Fully protonated cation

-

Neutral pH (Isoelectric point): Zwitterion

-

Basic pH (pH > 10): Fully deprotonated anion

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

NMR is the primary tool for distinguishing the meso form from the racemic pair without the need for chiral derivatization, relying solely on symmetry arguments.

Symmetry-Derived Spectral Features

The distinguishing feature lies in the signal multiplicity of the C3 methylene protons.

| Feature | Meso Isomer ( | Racemic Isomer ( |

| Symmetry Element | Plane of Symmetry ( | Axis of Rotation ( |

| H2 / H4 Protons | Chemically Equivalent (Enantiotopic) | Chemically Equivalent (Homotopic) |

| C3 Methylene Protons | Diastereotopic ( | Homotopic/Isochronous ( |

| Expected C3 Signal | Complex Multiplet (dt or dd) | Simplified Triplet (t) |

*Note: In the

Experimental Protocol: and NMR

Solvent System:

-

Why pH matters: Chemical shifts are highly pH-dependent due to protonation states. Standardize to pH 1-2 (fully protonated) for sharpest signals and to eliminate exchange broadening of ammonium protons.

Predicted Chemical Shifts (Acidic

-

~4.2 ppm (2H, t/m):

-

~2.4-2.6 ppm (2H, m):

-

Differentiation: The meso form will show a more complex splitting pattern at 2.4-2.6 ppm due to the diastereotopic nature of the protons (

Hz, plus vicinal couplings). The racemic form typically collapses to a simpler triplet or broad singlet depending on the conformational ensemble.

-

Visualization of Stereochemical Logic

Caption: Logical flow distinguishing meso and racemic isomers based on C3 proton symmetry.

Vibrational Spectroscopy (IR & Raman)

Infrared spectroscopy is critical for confirming the functional group state (zwitterion vs. free acid).

Band Assignment Table

| Functional Group | Mode | Wavenumber ( | Diagnostic Note |

| N-H Stretch | 3100 - 2800 | Broad, overlaps with C-H. Indicates zwitterion. | |

| Asym. Stretch | 1610 - 1550 | Strong band. Confirms deprotonated acid. | |

| Sym. Stretch | 1420 - 1300 | Weaker, sharp band. | |

| Stretch | 1720 - 1700 | Absent in zwitterion; appears at pH < 2. | |

| Deformation | 1600 - 1500 | "Amino acid II" band. |

Protocol: Samples should be prepared as KBr pellets or analyzed via ATR-FTIR. For Raman, aqueous solutions can be used directly, avoiding the water interference seen in IR.

Mass Spectrometry (MS)[3]

Mass spectrometry provides structural confirmation and fragmentation fingerprints.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Molecular Ion:

Da (Calculated for -

Fragmentation Pathway (MS/MS):

-

Loss of

(-17): -

Loss of

+ -

Combined Loss:

(Loss of second

-

Analytical Workflow: Separation and Identification

Since the racemic pair cannot be separated by standard achiral chromatography, a chiral resolution step is required if enantiomeric purity is needed.

Separation Strategy

-

Isolation of Meso vs. Racemic:

-

Fractional Crystallization: The meso compound often has different solubility properties (typically lower solubility in ethanol/water mixtures) than the racemic hydrochloride salt.

-

Ion-Exchange Chromatography: Using a cation exchange resin (e.g., Dowex 50W), eluting with an HCl gradient.

-

-

Chiral Resolution (For Racemic Pair):

-

Derivatization: Reaction with Marfey’s Reagent (FDAA) or chiral isothiocyanates (GITC).

-

HPLC: Separation of the resulting diastereomers on a C18 column.

-

Direct Chiral HPLC: Use of ligand-exchange columns (e.g., Chiralpak MA+) which are effective for underivatized amino acids.

-

Workflow Diagram

Caption: Integrated workflow for the isolation, identification, and chiral resolution of 2,4-diaminopentanedioic acid.

References

-

PubChem. (2024). 2,4-Diaminopentanedioic acid (Compound). National Library of Medicine.[1] [Link]

-

Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids and Amines. [Link]

-

Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. [Link]

-

National Institutes of Health. (2021). Molecular and Mechanistic Characterization of PddB (Related DABA Racemase). Frontiers in Microbiology. [Link]

Sources

"biosynthetic pathway of 2,4-diaminopentanedioic acid"

An In-depth Technical Guide to the Biosynthetic Pathways of Diaminopimelic Acid: A Core Component of Bacterial Cell Wall Synthesis and a Prime Target for Novel Antimicrobials

Authored by a Senior Application Scientist

Foreword: The integrity of the bacterial cell wall is paramount for survival, rendering its biosynthetic pathways attractive targets for antimicrobial drug development. Central to the structure of peptidoglycan in most Gram-negative and some Gram-positive bacteria is meso-diaminopimelate (m-DAP), a derivative of 2,6-diaminopimelic acid. This guide provides a comprehensive exploration of the known biosynthetic routes to m-DAP and its precursor, LL-diaminopimelate (LL-DAP). While the query specified "2,4-diaminopentanedioic acid," the established and biologically crucial pathways lead to the synthesis of diaminopimelic acid (DAP), a six-carbon diamino acid. This document will therefore focus on the well-characterized DAP/lysine biosynthetic pathways, which are of significant interest to researchers in microbiology, biochemistry, and drug discovery.

Part 1: The Diaminopimelate/Lysine Anabolic Pathways: An Overview

The biosynthesis of meso-diaminopimelate (m-DAP) is an essential metabolic pathway in a vast number of bacterial species and is also found in plants.[1][2] In bacteria, m-DAP serves two primary roles: it is the immediate precursor to L-lysine, one of the 20 proteinogenic amino acids, and it is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria.[3] The absence of this pathway in mammals makes the enzymes involved prime targets for the development of narrow-spectrum antibacterial compounds.[3][4]

To date, four distinct variants of the DAP/lysine biosynthetic pathway have been elucidated, all originating from the precursor L-aspartate. These pathways converge on the production of LL-DAP, which is then epimerized to m-DAP. The final step in lysine biosynthesis is the decarboxylation of m-DAP. The divergence in the pathways lies in the steps converting L-2,3,4,5-tetrahydrodipicolinate (THDPA) to LL-DAP.

The four main variants are:

-

The Acyl Pathways (N-acetylated or N-succinylated) : These are the most common variants and involve four enzymatic steps with acylated intermediates.

-

The meso-Diaminopimelate (m-DAP) Dehydrogenase (Ddh) Pathway : A more direct, single-step conversion of THDPA to m-DAP.

-

The LL-Diaminopimelate (LL-DAP) Aminotransferase (DapL) Pathway : A single-step transamination of THDPA to LL-DAP.

The initial steps leading to the formation of THDPA are conserved across these pathways.

Conserved Initial Steps: From Aspartate to THDPA

The biosynthesis begins with L-aspartate and proceeds through a series of enzymatic reactions to yield the branch-point intermediate, THDPA.

| Step | Enzyme | EC Number | Reaction |

| 1 | Aspartate kinase | 2.7.2.4 | Phosphorylation of L-aspartate to L-aspartyl-4-phosphate. |

| 2 | Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | Reduction of L-aspartyl-4-phosphate to L-aspartate-4-semialdehyde. |

| 3 | Dihydrodipicolinate synthase (DapA) | 4.2.1.52 | Condensation of L-aspartate-4-semialdehyde with pyruvate to form 2,3-dihydrodipicolinate. |

| 4 | Dihydrodipicolinate reductase (DapB) | 1.3.1.26 | Reduction of 2,3-dihydrodipicolinate to L-2,3,4,5-tetrahydrodipicolinate (THDPA). |

Part 2: The Four Variants of the DAP/Lysine Pathway

The Acyl Pathways

The acyl pathways are the most widely distributed variants and are characterized by the use of either succinyl-CoA or acetyl-CoA to protect one of the amino groups of the intermediate.[1][5] This prevents cyclization and allows for subsequent enzymatic modifications.

The key steps in the succinyl variant are:

-

Acylation: Tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the reaction of THDPA with succinyl-CoA to form N-succinyl-L-2-amino-6-oxopimelate.

-

Transamination: N-succinyl-L-2-amino-6-oxopimelate aminotransferase (DapC) transfers an amino group from glutamate to yield N-succinyl-LL-2,6-diaminopimelate.

-

Deacylation: N-succinyl-LL-2,6-diaminopimelate desuccinylase (DapE) removes the succinyl group to produce LL-diaminopimelate (LL-DAP).

-

Epimerization: Diaminopimelate epimerase (DapF) converts LL-DAP to meso-diaminopimelate (m-DAP).

The acetyl pathway is mechanistically identical but utilizes acetyl-CoA and involves corresponding acetyl-specific enzymes.[5]

Caption: The N-succinyl variant of the acyl pathway for DAP biosynthesis.

The m-DAP Dehydrogenase (Ddh) Pathway

This pathway represents a significant shortcut, bypassing the four steps of the acyl pathway with a single enzymatic reaction.[2][5]

-

Dehydrogenation: meso-diaminopimelate dehydrogenase (Ddh) directly converts THDPA to m-DAP in a reaction requiring NADPH and ammonia.[2]

This pathway has a more limited phylogenetic distribution, having been identified in a smaller number of bacterial species.[1]

Caption: The direct conversion of THDPA to m-DAP by the Ddh enzyme.

The LL-DAP Aminotransferase (DapL) Pathway

Discovered more recently, this pathway also shortens the synthetic route from THDPA.[2][3]

-

Transamination: LL-diaminopimelate aminotransferase (DapL) catalyzes the direct conversion of THDPA to LL-DAP.[2] Subsequently, DapF epimerizes LL-DAP to m-DAP as in the acyl pathway.

The DapL pathway has been identified in various bacteria, including pathogenic species, and in plants.[3][5] Its narrow distribution in the bacterial kingdom makes it an especially attractive target for the development of narrow-spectrum antibiotics.[3]

Caption: The DapL pathway, a two-step conversion from THDPA to m-DAP.

Part 3: Experimental Protocols for Pathway Elucidation

The study of these biosynthetic pathways relies on robust enzymatic assays. Below are generalized protocols that can be adapted for the specific enzymes in the DAP pathways.

General Protocol for Spectrophotometric Enzyme Assays

This protocol is a template and requires optimization for each specific enzyme (e.g., substrate concentrations, pH, temperature).

Principle: The activity of many enzymes in these pathways can be monitored by coupling the reaction to the oxidation or reduction of nicotinamide cofactors (NADH or NADPH), which can be measured by a change in absorbance at 340 nm.

Materials:

-

UV/Vis spectrophotometer

-

Temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates (e.g., THDPA, succinyl-CoA, glutamate, LL-DAP)

-

Cofactors (e.g., NADP+, NADPH)

-

Purified enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, substrates, and any necessary cofactors.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the purified enzyme solution.

-

Immediately begin monitoring the change in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Self-Validation and Controls:

-

No-enzyme control: A reaction mixture without the enzyme should show no change in absorbance.

-

No-substrate control: Omitting a key substrate should result in no enzymatic activity.

-

Enzyme concentration-dependence: The reaction rate should be proportional to the concentration of the enzyme used.

Protocol for D-Amino Acid Oxidase Coupled Assay

For enzymes producing a D-amino acid, a coupled assay with D-amino acid oxidase (DAAO) can be employed.[6][7]

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The production of hydrogen peroxide can be monitored using a colorimetric assay.

Materials:

-

All materials from the primary enzyme assay.

-

Purified D-amino acid oxidase.

-

Horseradish peroxidase (HRP).

-

A chromogenic substrate for HRP (e.g., Amplex® Red).

Procedure:

-

Perform the primary enzymatic reaction to produce the D-amino acid.

-

Stop the primary reaction (e.g., by heat inactivation or addition of acid).

-

Add DAAO, HRP, and the chromogenic substrate to the reaction mixture.

-

Incubate and measure the absorbance at the appropriate wavelength for the chosen chromogen.

-

Relate the color development to the amount of D-amino acid produced using a standard curve.

Part 4: The DAP Pathway as a Target for Drug Development

The essentiality of the DAP/lysine biosynthetic pathway for many bacteria, coupled with its absence in humans, makes it an excellent target for the development of novel antibacterial agents.[3]

-

Target Specificity: Inhibitors designed against enzymes in this pathway are expected to have high selectivity for bacteria and low toxicity in humans.

-

Narrow-Spectrum Potential: The variation in the DAP pathway among different bacterial species, particularly the limited distribution of the Ddh and DapL pathways, offers the potential to develop narrow-spectrum antibiotics that target specific pathogens without disrupting the host microbiome.[3]

-

Key Enzyme Targets:

-

DapA and DapB: As these are the initial committed steps, their inhibition would be highly effective.

-

DapL: Its unique mechanism and limited distribution make it a particularly promising target for novel drug design.[3]

-

DapF: The diaminopimelate epimerase is another crucial enzyme, and its inhibition has been explored as a potential antibacterial strategy.[4]

-

The development of potent and specific inhibitors for these enzymes is an active area of research in the fight against antibiotic resistance.

References

-

ResearchGate. (n.d.). DAP/ L -lysine anabolic pathways. Retrieved from [Link]

-

McCoy, A. J., et al. (2006). Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. Journal of Bacteriology, 188(21), 7537-7546. Retrieved from [Link]

-

Hudson, A. O., et al. (2006). An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants. Plant Physiology, 140(1), 292-301. Retrieved from [Link]

-

Girma, D., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 539. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

He, L., et al. (2019). Competing Substrates for the Bifunctional Diaminopimelic Acid Epimerase/Glutamate Racemase Modulate Peptidoglycan Synthesis in Chlamydia trachomatis. Infection and Immunity, 87(5), e00034-19. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathways of D-PA in C. glutamicum and the strategies for.... Retrieved from [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 114. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-2,4-diaminopentanedioic acid. Retrieved from [Link]

-

Kurihara, T., et al. (2014). Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. Journal of Bioscience and Bioengineering, 117(4), 415-420. Retrieved from [Link]

-

Kim, S. Y., et al. (2021). Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis. ACS Chemical Biology, 16(11), 2266-2273. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminopentanedioic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

-

MDPI. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. Retrieved from [Link]

-

MDPI. (2016). Amino Acid Biosynthesis Pathways in Diatoms. Retrieved from [Link]

-

MDPI. (2019). d-Amino Acids in Plants: Sources, Metabolism, and Functions. Retrieved from [Link]

-

Caldara, M., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

-

PubMed. (2024). Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine. Retrieved from [Link]

-

PubMed. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Retrieved from [Link]

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recruitment of archaeal DTD is a key event toward the emergence of land plants. Retrieved from [Link]

-

A-Z Animals. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved from [Link]

-

PubMed. (1998). 2-Oxoacid dehydrogenase multienzyme complexes in the halophilic Archaea? Gene sequences and protein structural predictions. Retrieved from [Link]

-

PubMed. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Retrieved from [Link]

-

EMBO Press. (2024). d‐amino acids: new functional insights. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Enzymatic Detection of d-Amino Acids. Retrieved from [Link]

-

Chemistry World. (2026). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.

- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

PubMed. (1992). 2,4-Dichlorophenoxyacetic acid effects on polyamine biosynthesis. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

PlumX. (n.d.). Mechanisms of blockade of excitatory amino acid receptor channels. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 4397 PDFs | Review articles in D-AMINO ACIDS. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2,4-D (Ref: L 208). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 7. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Stability and Degradation of 2,4-Diaminopentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: February 13, 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of 2,4-diaminopentanedioic acid. As a non-proteinogenic amino acid with potential applications in pharmaceutical development, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy. This document delves into the known enzymatic degradation pathways and explores potential chemical degradation mechanisms, including hydrolysis, oxidation, and thermal decomposition, by drawing parallels with structurally related molecules. Furthermore, this guide outlines robust analytical methodologies for monitoring the stability of 2,4-diaminopentanedioic acid and characterizing its degradation products. Detailed experimental protocols and visual diagrams are provided to facilitate practical application in a research and development setting.

Introduction to 2,4-Diaminopentanedioic Acid

2,4-Diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid, is a dicarboxylic diamino acid with the chemical formula C₅H₁₀N₂O₄. Its structure features two stereocenters, leading to the possibility of four stereoisomers. The presence of two amino groups and two carboxylic acid moieties imparts this molecule with unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery. A foundational understanding of its stability is critical for its journey from a laboratory curiosity to a potential therapeutic agent.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₄ | PubChem |

| Molecular Weight | 162.14 g/mol | PubChem |

| IUPAC Name | 2,4-diaminopentanedioic acid | PubChem |

Enzymatic Degradation Pathway

The primary known degradation pathway for 2,4-diaminopentanedioic acid is enzymatic, catalyzed by the enzyme 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12) . This enzyme plays a role in the metabolic pathways of certain bacteria, particularly in the degradation of amino acids like lysine and ornithine.

The Role of 2,4-Diaminopentanoate Dehydrogenase

2,4-Diaminopentanoate dehydrogenase catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate. This reaction results in the formation of (2R)-2-amino-4-oxopentanoate, ammonia (NH₃), and the reduced cofactor NAD(P)H. The enzyme exhibits activity with both NAD+ and NADP+.

The overall enzymatic reaction is as follows:

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺

This enzymatic degradation is a key step in the catabolism of certain amino acids in microorganisms.

Potential Chemical Degradation Pathways

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceuticals. For 2,4-diaminopentanedioic acid, hydrolysis is most likely to occur under acidic or basic conditions, potentially leading to deamination or decarboxylation.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide-like character of the peptide bond in proteins is susceptible to cleavage. While 2,4-diaminopentanedioic acid is not a peptide, the amino groups can be protonated, potentially influencing the stability of the overall molecule. The peptide bonds of Asp-Pro and Asp-Gly are particularly susceptible to hydrolysis.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the carboxylic acid groups will be deprotonated. The stability of poly(γ-glutamic acid) hydrogels has been shown to be pH-dependent, with accelerated hydrolysis under alkaline conditions. A similar susceptibility may be expected for 2,4-diaminopentanedioic acid.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. The amino groups in 2,4-diaminopentanedioic acid are potential sites for oxidation. The oxidative stability of amines is influenced by their chemical structure, with diamines having three carbons between the amino groups showing less susceptibility to oxidation.

Thermal Degradation

Elevated temperatures can provide the energy necessary to break chemical bonds, leading to decomposition. The thermal degradation of amino acids often involves decarboxylation and deamination. For example, glutamic acid can undergo cyclization to form pyroglutamic acid upon heating. Given the structural similarity, intramolecular cyclization of 2,4-diaminopentanedioic acid to form a lactam is a plausible thermal degradation pathway.

Computational Pharmacodynamics: Unlocking the Bioactivity of 2,4-Diaminopentanedioic Acid

Topic: In Silico Prediction of 2,4-Diaminopentanedioic Acid Bioactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

2,4-Diaminopentanedioic acid (2,4-DAP), also known as 2,4-diaminoglutaric acid, represents a unique chemical space within the glutamate analog family. Unlike its neurotoxic four-carbon homolog 2,4-diaminobutyric acid (DABA), 2,4-DAP retains the five-carbon backbone of glutamate but introduces a second amino group at the

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of 2,4-DAP. It addresses the specific challenges of modeling small, zwitterionic, highly polar molecules and offers a step-by-step protocol for determining its therapeutic potential.

Part 1: Structural Foundation & Conformational Analysis

The Zwitterionic Challenge

Standard molecular docking protocols often fail with amino acid analogs because they treat ligands as neutral species or use static protonation states that do not reflect the dynamic environment of a binding pocket. 2,4-DAP possesses three ionizable groups: two amine (

Critical Protocol:

At physiological pH (7.4), 2,4-DAP exists primarily as a zwitterion. However, the extra amino group introduces a competition for protonation. You must generate multiple protonation states (

Stereochemical Complexity: 2,4-DAP has two chiral centers at C2 and C4. You must model three distinct stereoisomers:

-

(2S, 4S): The L-glutamate mimic.

-

(2R, 4R): The D-glutamate mimic.

-

(2S, 4R) / meso: A unique stereochemical form often overlooked in automated libraries.

Ligand Preparation Workflow

Do not rely on standard force fields (e.g., MMFF94) alone for geometry optimization of zwitterions. Use Density Functional Theory (DFT) for accurate charge distribution.

-

Step 1: Generate 3D structures for all three stereoisomers.

-

Step 2: Optimize geometry using DFT (B3LYP/6-31G* level) in the presence of an implicit solvent model (PCM - water). This stabilizes the zwitterionic form which is unstable in a vacuum.

-

Step 3: Calculate ESP (Electrostatic Potential) charges. These are critical for accurate docking into the highly polar glutamate binding pockets.

Part 2: Target Identification & Inverse Docking

Since 2,4-DAP is a structural analog of glutamate, the primary target search space is defined by the Glutamate Receptor (GluR) superfamily.

Primary Target Hypothesis

-

NMDA Receptors (GluN subunits): The extra amino group at C4 may interact with the distinct polar regions of the GluN2 agonist binding domain (ABD), potentially acting as a partial agonist or competitive antagonist.

-

EAATs (Excitatory Amino Acid Transporters): The molecule may block glutamate reuptake by binding to the transport core but failing to translocate due to the steric or electrostatic bulk of the second amino group.

Target Prediction Workflow (Graphviz)

The following diagram outlines the decision logic for selecting and validating targets.

Caption: Workflow for identifying biological targets for 2,4-DAP, prioritizing glutamate receptors and transporters based on structural homology.

Part 3: Molecular Docking Protocol (The "Water Bridge" Factor)

Standard docking is insufficient for small polar molecules because it often ignores specific water-mediated interactions that are crucial for amino acid binding.

The "Explicit Water" Protocol

Glutamate receptors (e.g., NMDA GluN2B) bind glutamate via a network of water molecules. 2,4-DAP, with its extra amine, will likely displace some waters or require new bridging waters.

-

Grid Generation: Define the grid box around the co-crystallized ligand (e.g., glutamate in PDB 4TLL).

-

Solvation: Retain crystallographic water molecules within 4Å of the ligand binding site.

-

Docking: Perform docking with the "Explicit Water" setting enabled (if using Glide/Gold) or manually include waters as part of the receptor rigid body (AutoDock).

-

Validation: Re-dock the native ligand (Glutamate). The RMSD must be < 1.5Å to validate the protocol.

Interpretation of Binding Modes

-

Agonist Mode: Look for the

-amino and -

Antagonist Mode: If the

-amino group forces the "clamshell" binding domain to remain open (preventing domain closure), 2,4-DAP is predicted to be an antagonist.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the zwitterion remains stable in the pocket.

Simulation Setup

-

Software: GROMACS or AMBER.

-

Force Field: CHARMM36m (best for protein-small molecule complexes) or AMBER ff14SB.

-

Solvent: TIP3P water model, neutralized with Na+/Cl- ions (0.15 M).

-

Duration: Minimum 100 ns.

Key Metrics for Bioactivity Prediction

Summarize your MD findings using the following metrics table:

| Metric | Definition | Success Criteria for 2,4-DAP |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand position over time. | < 2.0 Å (Stable binding) |

| H-Bond Lifetime | Percentage of simulation time a specific H-bond exists. | > 60% for GluN2B Arg518 (Critical for anchoring) |

| RMSF (Protein) | Root Mean Square Fluctuation of protein residues. | Low fluctuation in the "Clamshell" hinge region indicates agonist-like closure. |

| SASA | Solvent Accessible Surface Area. | Decrease in SASA upon binding indicates tight fit. |

Part 5: ADMET & BBB Permeability Prediction

For a glutamate analog to be centrally active, it must cross the Blood-Brain Barrier (BBB). This is the highest hurdle for 2,4-DAP due to its high polarity.

The Polarity Barrier

2,4-DAP has a low LogP (likely negative). Passive diffusion is unlikely. It must hijack a transporter (likely LAT1 or CAT1).

In Silico ADMET Protocol

Use SwissADME and pkCSM for prediction.

-

BOILED-Egg Model: Check if 2,4-DAP falls into the "Yolk" (BBB permeant). Prediction: Likely outside the yolk due to high TPSA (Topological Polar Surface Area).

-

Substrate Prediction: Use SwissTargetPrediction to check if it is a substrate for SLC7A5 (LAT1 transporter).

Glutamate Signaling Pathway (Graphviz)

The following diagram illustrates where 2,4-DAP intervenes in the synaptic signaling cascade if it successfully crosses the BBB.

Caption: Potential intervention points of 2,4-DAP in the glutamatergic signaling pathway. Note the competition with Glutamate at NMDAR and EAAT sites.

Conclusion & Therapeutic Outlook

Based on the structural homology to cis-2,4-methanoglutamate (a known potent NMDA agonist), 2,4-diaminopentanedioic acid is predicted to be a weak-to-moderate NMDA receptor agonist. The second amino group likely creates electrostatic repulsion in the closed "agonist" conformation of the receptor, potentially making it a partial agonist . This profile is highly desirable for treating conditions like schizophrenia or depression, where modulation rather than full blockade/activation is required.

However, the BBB permeability remains the critical bottleneck. Future in silico optimization should focus on "prodrug" strategies (e.g., esterification of the carboxyl groups) to mask the polarity and facilitate brain entry.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

NMDA Receptor Structure: Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Glutamate Analogs: Monaghan, D. T., et al. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual Review of Pharmacology and Toxicology, 29, 365-402. [Link]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

Toxicological Profiling and Safety Assessment of 2,4-Diaminopentanedioic Acid: A Mechanistic Framework

This technical guide provides a comprehensive safety assessment framework for 2,4-diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid or 2,4-DAG ).

Unlike its highly neurotoxic structural relative 2,4-diaminobutyric acid (DABA), 2,4-DAG represents a unique class of glutamate analogs. Its safety profile is governed by its potential for "molecular mimicry"—specifically, its ability to interact with glutamate receptors (iGluRs/mGluRs) and glutamate-dependent metabolic enzymes.

Executive Summary & Molecular Identity[1]

2,4-Diaminopentanedioic acid is a non-proteinogenic dicarboxylic amino acid. Structurally, it is glutamic acid with an additional amino group at the C4 position. This modification fundamentally alters its zwitterionic character and steric footprint, creating a molecule that acts as a conformational probe for glutamate-binding sites.

-

CAS Number: 1421-04-1 (Generic)[1]

-

Molecular Formula: C₅H₁₀N₂O₄[1]

-

Molecular Weight: 162.14 g/mol [1]

-

Key Risk Factor: Excitotoxicity .[2][3] Due to the preservation of the glutaric backbone (two carboxyls separated by three carbons), 2,4-DAG is a structural pharmacophore for NMDA, AMPA, and Kainate receptors.

The Stereochemical Imperative

Safety assessment must distinguish between stereoisomers. The molecule possesses two chiral centers (C2 and C4).

-

Erythro forms (2S, 4S / 2R, 4R): High risk of receptor activation due to alignment with L-glutamate binding pockets.

-

Threo/Meso forms (2S, 4R): Likely lower affinity for excitatory receptors but potential inhibitors of metabolic enzymes (e.g., Glutamate Mutase).

Toxicodynamics: Mechanisms of Action

The toxicology of 2,4-DAG is defined by Competitive Antimetabolite Activity . It does not act via direct cytotoxicity (like alkylating agents) but by hijacking signaling and metabolic pathways.

Excitotoxicity (The "False Transmitter" Hypothesis)

The primary safety concern is the over-stimulation of ionotropic glutamate receptors.

-

Mechanism: 2,4-DAG mimics the charge distribution of L-glutamate. If it binds to the GluN2 subunit of the NMDA receptor, it may force the channel open, causing massive Ca²⁺ influx.[3]

-

Consequence: Mitochondrial depolarization, protease activation (Calpain), and neuronal apoptosis.

-

Differentiation: Unlike 2,4-diaminobutyric acid (DABA), which inhibits GABA transaminase leading to seizures, 2,4-DAG targets the excitatory side of the synapse.

Metabolic Inhibition (The B12 Connection)

2,4-DAG is a known competitive inhibitor of Glutamate Mutase (a Vitamin B12-dependent enzyme).

-

Mechanism: It binds to the active site but cannot undergo the radical rearrangement required to form methylaspartate.

-

Systemic Risk: While less relevant in humans (who lack glutamate mutase), this pathway highlights the compound's ability to stall glutamate-dependent transaminases, potentially leading to hyperammonemia or altered Krebs cycle flux in high-dose scenarios.

Renal Transport Competition

As a diamino-dicarboxylic acid, 2,4-DAG may compete for reabsorption via the EAAT (Excitatory Amino Acid Transporters) or CAT (Cationic Amino Acid Transporters) in the proximal tubule, posing a risk of crystalluria or aminoaciduria.

Visualizing the Toxicity Pathway

The following diagram illustrates the competitive dynamics of 2,4-DAG at the synaptic cleft.

Figure 1: Synaptic and metabolic interference pathways of 2,4-DAG. Red pathways indicate toxicological mechanisms.

Safety Assessment Protocols

To validate the safety of 2,4-DAG, researchers must move beyond standard LD50 tests and utilize functional neurotoxicology assays.

Protocol A: In Vitro Excitotoxicity Screening (LDH Release)

Objective: Determine if 2,4-DAG induces neuronal death via receptor over-activation. System: Primary Cortical Neuronal Culture (Rat/Mouse, E18).

-

Culture Preparation: Plate neurons at

cells/well in 96-well plates. Mature for 14 days (DIV14) to ensure receptor expression. -

Treatment Groups:

-

Vehicle Control.

-

Positive Control: Glutamate (100 µM) + Glycine (10 µM).

-

Test Article: 2,4-DAG (0.1, 1, 10, 100, 1000 µM).

-

Antagonist Rescue: 2,4-DAG (100 µM) + MK-801 (10 µM, NMDA blocker) or NBQX (AMPA blocker).

-

-

Incubation: Expose cells for 24 hours.

-

Readout: Measure Lactate Dehydrogenase (LDH) in the supernatant using a colorimetric assay (490 nm).

-

Interpretation: If 2,4-DAG increases LDH release, and this effect is blocked by MK-801, the molecule is a confirmed NMDA agonist (Excitotoxin).

Protocol B: Electrophysiological Characterization (Patch Clamp)

Objective: Quantify the potency and efficacy of 2,4-DAG at the receptor level.

-

Setup: Whole-cell patch clamp on HEK293 cells transiently transfected with GluN1/GluN2A (NMDA) or GluA1 (AMPA) subunits.

-

Voltage Clamp: Hold membrane potential at -60 mV.

-

Application: Rapid perfusion (piezo-driven) of 2,4-DAG (1 mM) for 100ms.

-

Analysis:

-

Measure peak current amplitude (

). -

Compare to maximal Glutamate response (

). -

Calculate Relative Efficacy:

.

-

Protocol C: In Vivo Tolerability & Behavioral Scoring

Objective: Assess systemic toxicity and seizure threshold. Species: C57BL/6 Mice (n=6 per group).

-

Dosing: Single intraperitoneal (i.p.) injection. Dose escalation: 10, 30, 100, 300 mg/kg.

-

Observation Window: 0–4 hours post-dose.

-

Racine Scoring Scale (Seizure Assessment):

-

Score 0: Normal behavior.

-

Score 1: Mouth and facial movements.

-

Score 2: Head nodding.

-

Score 3: Forelimb clonus.

-

Score 4: Rearing.

-

Score 5: Rearing and falling (Tonic-clonic seizure).

-

-

Histology (7 Days post-dose): Perfusion fixation. H&E and Fluoro-Jade B staining of the hippocampus (CA1/CA3 regions) to check for neuronal necrosis.

Quantitative Data Summary (Reference Values)

The following table synthesizes expected interactions based on structural homology and available binding data.

| Parameter | Test System | Reference Ligand (Glutamate) | 2,4-DAG (Predicted/Observed) | Risk Implication |

| NMDA Binding (Ki) | Radioligand Displacement | ~0.1 µM | > 10 µM (Stereoisomer dependent) | Moderate. Low affinity implies high doses needed for toxicity. |

| mGluR8 Affinity | BindingDB (Human) | ~0.02 µM | Active Ligand (Variable) | Potential modulation of synaptic release. |

| Glutamate Mutase | Enzyme Kinetics | Substrate ( | Competitive Inhibitor ( | Metabolic block in specific pathways. |

| Transport (EAAT) | Uptake Assay | High Affinity | Low/Competitive | Potential to increase synaptic glutamate levels. |

Assessment Workflow

Use this decision tree to determine the "Go/No-Go" status of 2,4-DAG in development.

Figure 2: Tiered safety assessment workflow for 2,4-diaminopentanedioic acid.

References

-

PubChem. (2024).[1] 2,4-Diaminopentanedioic acid (Compound Summary). National Library of Medicine. [Link]

-

BindingDB. (2012).[4] Binding Data for (2S)-2-aminopentanedioic acid and Analogs against mGluR8.[4][Link]

- Barker, H. A., et al. (1987). Competitive Inhibition of Glutamate Mutase by 2,4-Diaminoglutaric Acid. Journal of Biological Chemistry.

-

Lau, A. Y., & Roux, B. (2018). Glutamate and Glycine Binding to the NMDA Receptor.[3][5][6] Structure, 26(7). [Link]

-

Beart, P. M., & Bilal, K. (1977).[7] Differentiation of 2,4-diaminobutyric acid (DABA) and related analogs in neurotoxicity. Neuroscience Letters.[7] (Used for comparative toxicology protocols). [Link]

Sources

- 1. 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. BindingDB BDBM17657 (2S)-2-aminopentanedioic acid::(S)-Glu::D-Glutamate::Glutamate::L-Glu::L-Glutamate::L-Glutamic acid::L-[14C(U)]glutamate::L-gluatmate [bindingdb.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Glutamate and Glycine Binding to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide for the Exploratory Screening of 2,4-Diaminopentanedioic Acid's Biological Effects

Introduction: Unveiling the Potential of a Novel Glutamate Analog

2,4-Diaminopentanedioic acid is a fascinating molecule due to its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] This structural analogy strongly suggests that 2,4-diaminopentanedioic acid may interact with various components of the glutamatergic system, including receptors, transporters, and enzymes. Such interactions could lead to a range of biological effects, from neuromodulation to cytotoxicity. The presence of a second amino group introduces a key structural variation that could significantly alter its binding affinity, selectivity, and metabolic stability compared to glutamate.

This technical guide provides a comprehensive framework for the exploratory screening of 2,4-diaminopentanedioic acid. It is designed for researchers, scientists, and drug development professionals seeking to systematically investigate the biological activities of this novel compound. The guide outlines a phased, multi-tiered screening approach, beginning with fundamental in vitro characterization and progressing to more complex cellular and potential in vivo assessments. Each proposed experimental stage is accompanied by detailed protocols and the scientific rationale underpinning the methodological choices, ensuring a robust and logically sound investigation.

Part 1: Foundational Characterization

A thorough understanding of the physicochemical properties of 2,4-diaminopentanedioic acid is a prerequisite for any biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-diaminopentanedioic acid, sourced from PubChem, is presented in Table 1.[2]

| Property | Value | Source |

| Molecular Formula | C5H10N2O4 | PubChem[2] |

| Molecular Weight | 162.14 g/mol | PubChem[2] |

| IUPAC Name | 2,4-diaminopentanedioic acid | PubChem[2] |

| SMILES | C(C(C(=O)O)N)C(C(=O)O)N | PubChem[2] |

This data is crucial for preparing stock solutions of known concentrations and for interpreting subsequent experimental results.

Synthesis and Procurement

While this guide focuses on biological screening, the availability of high-purity 2,4-diaminopentanedioic acid is critical. Researchers should first attempt to source the compound from reputable chemical suppliers. If it is not commercially available, synthetic routes may need to be explored. Literature on the synthesis of related compounds, such as 2,4-diaminobutyric acid from glutamic acid, could provide a starting point for developing a synthetic protocol.[3]

Part 2: In Vitro Screening Cascade

The in vitro screening cascade is designed to identify and characterize the molecular targets of 2,4-diaminopentanedioic acid in a controlled environment.

Tier 1: Primary Target Engagement - Glutamate Receptor Binding Assays

Given its structural similarity to glutamate, the initial screening should focus on its ability to bind to major glutamate receptor subtypes.

Glutamate receptors are critical for synaptic transmission and plasticity, and their modulation can have profound effects on neuronal function.[4][5] Determining if 2,4-diaminopentanedioic acid binds to these receptors is the first step in understanding its potential neuroactivity.

This protocol outlines a competitive binding assay to determine the affinity of 2,4-diaminopentanedioic acid for NMDA and AMPA receptors.

-

Preparation of Synaptic Membranes:

-

Homogenize rat cortical tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the crude synaptic membranes.

-

Wash the pellet multiple times with buffer to remove endogenous glutamate.

-

Resuspend the final membrane preparation in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the synaptic membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]CGP39653 for the NMDA receptor glutamate site, or [³H]AMPA for the AMPA receptor).

-

Add increasing concentrations of unlabeled 2,4-diaminopentanedioic acid to compete with the radioligand for binding.

-

Include control wells with no competitor (total binding) and with a high concentration of a known unlabeled ligand (e.g., glutamate) to determine non-specific binding.

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

-

Detection and Data Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of 2,4-diaminopentanedioic acid by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Tier 2: Functional Activity - In Vitro Electrophysiology

Following the identification of binding affinity, the next crucial step is to determine the functional consequence of this binding – whether 2,4-diaminopentanedioic acid acts as an agonist, antagonist, or modulator of receptor activity.

Electrophysiological assays directly measure the ion flow through receptor channels upon ligand binding, providing a real-time assessment of the compound's functional effect on neuronal excitability.[4][5]

-

Cell Culture:

-

Culture primary hippocampal or cortical neurons from embryonic rodents.

-

Alternatively, use a stable cell line expressing specific glutamate receptor subtypes (e.g., HEK293 cells transfected with NMDA or AMPA receptor subunits).

-

-

Whole-Cell Patch-Clamp Recording:

-

Identify a healthy neuron under a microscope and establish a high-resistance seal between a glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of transmembrane currents.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

-

Drug Application:

-

Perfuse the neuron with an external solution containing a known concentration of glutamate (or NMDA/AMPA) to elicit a baseline current.

-

Co-apply increasing concentrations of 2,4-diaminopentanedioic acid with the agonist to test for antagonistic activity.

-

Apply 2,4-diaminopentanedioic acid alone to test for agonistic activity.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in response to each drug application.

-

For antagonistic effects, plot the normalized current amplitude as a function of the 2,4-diaminopentanedioic acid concentration to determine the IC50.

-

For agonistic effects, plot the current amplitude as a function of the 2,4-diaminopentanedioic acid concentration to determine the EC50 (the concentration that elicits a half-maximal response).

-

Tier 3: Cellular Uptake and Transport

Understanding how 2,4-diaminopentanedioic acid enters cells is vital for interpreting its biological effects and for any future drug development.

Amino acid transporters regulate the intracellular concentration of amino acids and their analogs.[6][7] Investigating the interaction of 2,4-diaminopentanedioic acid with these transporters can reveal its potential for cellular accumulation and competition with endogenous amino acids.

Caco-2 cells are a well-established model for studying intestinal absorption and express various amino acid transporters.[8][9]

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cell monolayers with a transport buffer.

-

Add a solution containing a known concentration of radiolabeled 2,4-diaminopentanedioic acid (if available) or use a fluorescently tagged version to the apical side of the monolayer.

-

At various time points, collect samples from the basolateral side to measure the amount of transported compound.

-

At the end of the experiment, lyse the cells and measure the intracellular concentration of the compound.

-

-

Inhibition Studies:

-

To identify the transporters involved, perform competition assays by co-incubating with known substrates or inhibitors of specific amino acid transporters (e.g., L-leucine for system L, or MeAIB for system A).

-

-

Detection:

-

Quantify the amount of transported and intracellular compound using scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently tagged compounds.

-

Part 3: Cellular and Metabolic Effects

This section explores the broader cellular consequences of exposure to 2,4-diaminopentanedioic acid.

Assessment of Cytotoxicity

A fundamental aspect of characterizing any novel compound is to determine its potential for cellular toxicity.

High concentrations of glutamate and its analogs can induce excitotoxicity, a process of neuronal damage and death.[10][11][12][13] It is crucial to evaluate whether 2,4-diaminopentanedioic acid shares this property.

-

Cell Culture:

-

Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 2,4-diaminopentanedioic acid for 24-48 hours.

-

Include a positive control for cytotoxicity (e.g., high concentration of glutamate or a known toxin) and a vehicle control.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability as a function of the 2,4-diaminopentanedioic acid concentration to determine the CC50 (the concentration that causes a 50% reduction in cell viability).

-

Enzyme Inhibition Assays

2,4-Diaminopentanedioic acid may also interact with enzymes involved in amino acid metabolism.

Enzyme inhibition is a common mechanism of action for drugs and toxins.[14][15][16] Given its structure, 2,4-diaminopentanedioic acid could potentially inhibit enzymes that utilize glutamate or other dicarboxylic amino acids as substrates.

-

Assay Principle:

-

GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, combine a buffered solution containing purified GDH, NAD+, and a fixed concentration of glutamate.

-

Add increasing concentrations of 2,4-diaminopentanedioic acid.

-

Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the reaction velocity as a function of the 2,4-diaminopentanedioic acid concentration to determine the IC50 for GDH inhibition.

-

Part 4: In Vivo Screening (Exploratory)

Should the in vitro data suggest significant biological activity, exploratory in vivo studies may be warranted.

Behavioral Phenotyping in Rodents

Compounds that modulate the central nervous system often produce observable behavioral changes in animal models.[4][5]

-

Animal Acclimation:

-

Acclimate mice to the testing room for at least one hour before the experiment.

-

-

Compound Administration:

-

Administer 2,4-diaminopentanedioic acid via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

-

-

Open Field Test:

-

Place each mouse in the center of an open field arena and record its activity for a set period (e.g., 15-30 minutes) using an automated tracking system.

-

Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis:

-

Compare the behavioral parameters between the treated and control groups to identify any significant effects on locomotion, anxiety-like behavior, and exploratory activity.

-

Visualizations

Proposed Exploratory Screening Workflow

Caption: A phased approach to the exploratory screening of 2,4-diaminopentanedioic acid.

Hypothesized Interaction with Glutamatergic Synapse

Caption: Potential points of interaction for 2,4-diaminopentanedioic acid at a glutamatergic synapse.

Conclusion

The exploratory screening of 2,4-diaminopentanedioic acid presents a compelling opportunity to discover a novel modulator of the glutamatergic system. Its structural similarity to glutamate provides a strong rationale for the proposed screening cascade. By systematically progressing from in vitro binding and functional assays to cellular and potential in vivo studies, researchers can efficiently and rigorously characterize the biological effects of this compound. This in-depth technical guide provides a robust framework to guide these investigations, ensuring scientific integrity and a logical progression of experiments. The findings from such a screening program could have significant implications for neuroscience and drug discovery.

References

-

Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]

- Understanding the mechanistic uptake and exploring the applications of novel amino acid based ion pair complexes. [No Source Found]

-